

# Remetinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Remetinostat** (formerly SHP-141) is a novel, soft-drug histone deacetylase (HDAC) inhibitor designed for topical administration. Its unique pharmacological profile, characterized by potent local activity and rapid systemic inactivation, positions it as a promising therapeutic agent for cutaneous malignancies with minimal systemic side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical findings related to **Remetinostat**. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

## **Chemical Structure and Physicochemical Properties**

**Remetinostat** is a hydroxamic acid-based small molecule. Its chemical structure is designed to be metabolically labile, ensuring that upon systemic absorption, it is quickly broken down, thereby limiting systemic toxicity.[1]

Chemical Name: methyl 4-[[8-(hydroxyamino)-8-oxooctanoyl]oxy]benzoate

Synonyms: SHP-141, Methyl 4-((8-(hydroxyamino)-8-oxooctanoyl)oxy)benzoate

Table 1: Physicochemical Properties of Remetinostat



| Property          | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| Molecular Formula | C16H21NO6                                  | [2]       |
| Molecular Weight  | 323.34 g/mol                               | [3]       |
| Canonical SMILES  | COC(=O)C1=CC=C(C=C1)OC<br>(=O)CCCCCC(=O)NO | [2]       |
| CAS Number        | 946150-57-8                                | [3]       |
| Appearance        | White to off-white solid                   | [4]       |
| Solubility        | DMSO: 150 mg/mL (463.91 mM)                | [5]       |

#### **Mechanism of Action**

**Remetinostat** functions as a pan-histone deacetylase (HDAC) inhibitor, with activity against multiple HDAC isoforms, particularly within Class I and Class IIb.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of genes.

By inhibiting HDACs, **Remetinostat** promotes histone hyperacetylation. This results in the relaxation of chromatin, allowing for the transcription of various genes, including tumor suppressor genes.[6] This epigenetic modification can lead to the inhibition of tumor cell division and the induction of apoptosis.[6] The topical application of **Remetinostat** allows for high concentrations of the drug at the site of cutaneous lesions, maximizing local efficacy while minimizing systemic exposure and associated adverse effects.[1]

Table 2: In Vitro Inhibitory Activity of **Remetinostat** against HDAC Isoforms

| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |
|--------------|------------------------------------|
| HDAC1        | 160                                |
| HDAC3        | 66                                 |
| HDAC6        | 10                                 |



Data from in-vitro enzymatic assays.

## **Signaling Pathway**

The primary signaling pathway affected by **Remetinostat** is the histone acetylation pathway, which plays a crucial role in the epigenetic regulation of gene expression.





Click to download full resolution via product page

Caption: HDAC Inhibition Pathway of Remetinostat.



### **Synthesis**

The synthesis of **Remetinostat** involves a multi-step process. A plausible synthetic route, based on available information, is the acylation of methyl paraben with suberoyl chloride, followed by conversion to the hydroxamic acid.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of Histone Deacetylases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical Remetinostat Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Remetinostat Gel Promising for Basal Cell Carcinoma POCN [pocn.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Remetinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1679267#the-chemical-structure-and-properties-of-remetinostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com